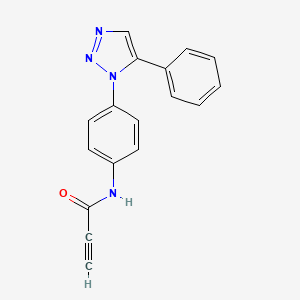

N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)propiolamide

Description

Properties

IUPAC Name |

N-[4-(5-phenyltriazol-1-yl)phenyl]prop-2-ynamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O/c1-2-17(22)19-14-8-10-15(11-9-14)21-16(12-18-20-21)13-6-4-3-5-7-13/h1,3-12H,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYHHLKRBZORGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)NC1=CC=C(C=C1)N2C(=CN=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)propiolamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the coupling of an azide and an alkyne to form a 1,2,3-triazole ring. The general synthetic route can be summarized as follows:

Preparation of Azide Intermediate: The azide intermediate is prepared by reacting 4-iodoaniline with sodium azide in the presence of a suitable solvent.

Click Reaction: The azide intermediate is then reacted with phenylacetylene in the presence of a copper catalyst to form the triazole ring.

Formation of Propiolamide: The triazole compound is then reacted with propiolic acid or its derivatives to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)propiolamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups.

Scientific Research Applications

N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)propiolamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Its triazole ring is known to interact with various biological targets, making it a promising candidate for drug development.

Materials Science: The compound can be used in the development of novel materials with unique properties, such as fluorescence and conductivity. It can be incorporated into polymers and other materials to enhance their performance.

Agrochemicals: The compound may have applications as a pesticide or herbicide due to its potential biological activity against pests and weeds.

Mechanism of Action

The mechanism of action of N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)propiolamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer activity. Additionally, it may interact with microbial enzymes, disrupting their function and exhibiting antimicrobial properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

[^14C]Asundexian ()

- Structure : Contains a 1,2,3-triazole ring with a 5-chloro and 4-(trifluoromethyl)phenyl substituent.

- Key Differences: Electron-withdrawing groups (Cl, CF₃) vs. the electron-neutral phenyl group in the target compound.

- Implications :

- The trifluoromethyl group enhances lipophilicity and metabolic resistance, whereas the phenyl group in the target may prioritize π-π stacking interactions.

Triazofenamide (1-(3-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide) ()

- Structure : A 1,2,4-triazole isomer with a carboxamide group.

- Key Differences: Triazole isomerism (1,2,4 vs. 1,2,3) alters hydrogen-bonding capabilities and binding selectivity. Carboxamide vs.

- Applications : Triazofenamide is used as a pesticide, highlighting how substituent positioning influences biological activity.

Stability and Degradation Profiles

Compounds 1a and 1b ()

- Structure : Tert-butyl-protected piperazine derivatives with triazolylmethyl groups.

- Stability: Degraded in simulated gastric fluid, likely due to hydrolysis of the oxazolidinone or tert-butyl groups.

- Comparison :

- The target compound’s propiolamide group may resist hydrolysis better than the ester linkages in 1a/1b.

- Phenyl substitution at the triazole ring could enhance stability compared to alkylated triazoles.

Physicochemical Properties

Fluorophenyl-Substituted Analogues ()

- Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide.

- Key Data : Melting point (175–178°C), molecular weight (589.1 g/mol).

- Comparison :

- Fluorine substituents increase electronegativity and metabolic stability.

- The target compound’s phenyl group may lower polarity compared to fluorophenyl derivatives, affecting solubility.

Pesticide Derivatives ()

- Examples : Flupoxam (1-(4-chloro-3-(pentafluoropropoxymethyl)phenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide).

- Key Features :

- Halogenated substituents (Cl, F) enhance pesticidal activity by interacting with target enzymes.

- Implications : The target compound’s lack of halogens may reduce toxicity but limit pesticidal utility.

Biological Activity

N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)propiolamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its unique structure and potential biological activities, particularly in anticancer and antimicrobial domains.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 270.31 g/mol. The compound features a triazole ring, which is known for its reactivity and biological significance. The presence of the phenyl and propiolamide moieties enhances its potential for various biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit enzymes that are critical for cancer cell growth. For instance:

- In vitro studies have demonstrated that derivatives containing triazole rings can effectively inhibit cancer cell lines by disrupting critical signaling pathways involved in cell proliferation .

Antimicrobial Properties

In addition to its anticancer potential, this compound also displays antimicrobial activity. Triazole derivatives have been associated with the inhibition of bacterial growth through interference with microbial enzymes. This property suggests that this compound could be explored further as a therapeutic option against resistant bacterial strains .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to this compound along with their unique attributes:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 4-Phenyl-1,2,4-triazole | Contains a phenyl group and triazole | Known for strong dienophile properties in Diels-Alder reactions. |

| 5-Phenyltriazole | A simpler triazole variant | Exhibits distinct biological activities but lacks propene functionality. |

| 5-Amino-3-phenyltirazole | Amino group substitution on triazole | Offers different reactivity patterns due to amino functionality. |

This compound stands out due to its combination of both the triazole and propene functionalities which enhance its reactivity and biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have highlighted the potential of triazole derivatives in drug development:

- Triazole Derivatives as Anticancer Agents : A study focusing on various triazole derivatives demonstrated their ability to inhibit specific cancer cell lines effectively. For example, compounds similar to this compound were evaluated for their cytotoxic effects against breast cancer cells .

- Antimicrobial Evaluation : Another research article reported on the antimicrobial efficacy of triazole derivatives against several bacterial strains. The results indicated that these compounds could serve as potential leads for developing new antibiotics .

Q & A

Basic: What synthetic methodologies are typically employed for synthesizing N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)propiolamide?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by propiolamide coupling. Key steps include:

- Triazole Formation : Reacting 4-azidophenyl derivatives with phenylacetylene under Cu(I) catalysis to generate the 1,2,3-triazole ring .

- Propiolamide Coupling : Using carbodiimide crosslinkers (e.g., EDC/HCl) in DMF with propiolic acid and a tertiary amine base (e.g., DIPEA) to conjugate the terminal alkyne to the aromatic amine .

- Purification : Chromatography (e.g., silica gel with DCM/MeOH) or recrystallization to isolate the product. Yield optimization often requires adjusting stoichiometry and reaction time .

Advanced: How can researchers address low yields during the propiolamide coupling step?

Low yields (e.g., 17% in ) may arise from competing side reactions or unstable intermediates. Mitigation strategies include:

- Catalyst Screening : Testing alternative coupling reagents (e.g., HATU, DCC) to improve efficiency.

- Solvent Optimization : Replacing DMF with less polar solvents (e.g., THF) to reduce byproduct formation.

- Temperature Control : Conducting reactions at 0°C to stabilize reactive intermediates .

- In Situ Monitoring : Using TLC or LC-MS to track reaction progress and terminate before degradation.

Structural Analysis: What techniques resolve the spatial orientation of the triazole ring and propiolamide group?

- X-ray Crystallography : SHELXL refinement (via SHELX suite) provides precise bond angles and torsion angles, critical for confirming triazole regiochemistry .

- NOESY NMR : Detects through-space correlations between triazole protons and adjacent phenyl/amide groups, validating spatial proximity (e.g., as in ).

- DFT Calculations : Compare computed vs. experimental geometries to resolve ambiguities in crystallographic data .

Data Contradiction: How to reconcile discrepancies between computational and experimental solubility profiles?

- Experimental Validation : Use HPLC or gravimetric analysis to measure solubility in multiple solvents (e.g., DMSO, water) .

- In Silico Adjustments : Apply correction factors (e.g., Abraham solvation parameters) to computational models (e.g., COSMO-RS) to account for hydrogen-bonding effects of the triazole and amide groups .

- pH Studies : Assess ionization states (pKa) of the propiolamide group, which may alter solubility under physiological conditions.

Biological Evaluation: What in vitro assays are suitable for assessing kinase inhibition activity?

- Enzymatic Assays : Measure IC50 against FLT3 or USP1-UAF1 using recombinant kinases and ATP-coupled detection systems (e.g., ADP-Glo™) .

- Cell-Based Assays : Use MV4-11 (FLT3-ITD-positive) cells to evaluate antiproliferative effects via MTT or flow cytometry .

- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Advanced SAR: How does substitution on the phenyl group influence bioactivity?

- Electron-Withdrawing Groups : Fluorine or chlorine at the para position enhances kinase binding via hydrophobic interactions (see for analogous RET inhibitors).

- Bulkier Substituents : Methyl or cyclopropyl groups may sterically hinder binding, reducing potency.

- Triazole Position : 1,4-disubstituted triazoles (vs. 1,5) improve conformational rigidity, as shown in docking studies of related compounds .

Computational Modeling: How to validate molecular docking poses of this compound?

- Docking Reproducibility : Use multiple software (e.g., AutoDock Vina, Schrödinger Glide) to cross-validate binding modes .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess pose stability (e.g., RMSD < 2 Å) .

- Experimental Cross-Check : Compare predicted binding sites with mutagenesis data or crystallographic structures of homologous kinases .

Advanced Crystallography: How to refine structures with twinning or low-resolution data?

- Twinning Detection : Use PLATON to identify twinning operators and apply HKLF5 refinement in SHELXL .

- High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution. For low-resolution cases, apply restraints to bond lengths/angles using SHELX’s DEFS command .

- Validation Tools : Check R-factors and electron density maps (e.g., Fo-Fc maps in WinGX) to avoid overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.